molecular formula C10H19FO B13421408 2-Decanone, 10-fluoro- CAS No. 334-46-3

2-Decanone, 10-fluoro-

Cat. No.: B13421408
CAS No.: 334-46-3
M. Wt: 174.26 g/mol
InChI Key: BGYQBTMIHCXTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Decanone, 10-fluoro- is an organic compound that belongs to the class of ketones It is a fluorinated derivative of 2-decanone, characterized by the presence of a fluorine atom at the 10th position of the decanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Decanone, 10-fluoro- can be synthesized through several methods. One common approach involves the fluorination of 2-decanone. This can be achieved by reacting 2-decanone with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 2-Decanone, 10-fluoro- may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Decanone, 10-fluoro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Fluorinated carboxylic acids or esters.

    Reduction: Fluorinated alcohols.

    Substitution: Various fluorinated derivatives depending on the substituent introduced.

Scientific Research Applications

2-Decanone, 10-fluoro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Decanone, 10-fluoro- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    2-Decanone: The non-fluorinated parent compound.

    2-Decanone, 10-chloro-: A chlorinated derivative.

    2-Decanone, 10-bromo-: A brominated derivative.

Uniqueness

2-Decanone, 10-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

334-46-3

Molecular Formula

C10H19FO

Molecular Weight

174.26 g/mol

IUPAC Name

10-fluorodecan-2-one

InChI

InChI=1S/C10H19FO/c1-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3

InChI Key

BGYQBTMIHCXTKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCCCCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.